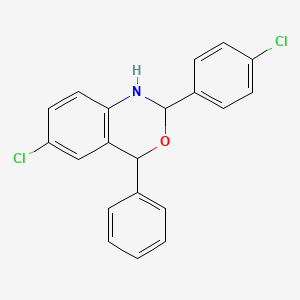![molecular formula C27H26BrN5OS B11682469 N'-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682469.png)
N'-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(E)-(2-bromophényl)méthylidène]-2-{[5-(4-tert-butylphényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide est un composé organique complexe de formule moléculaire C27H26BrN5OS Ce composé est remarquable pour sa structure unique, qui comprend un groupe bromophényle, un cycle triazole et une partie sulfanylacétohydrazide.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N'-[(E)-(2-bromophényl)méthylidène]-2-{[5-(4-tert-butylphényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide implique généralement un processus en plusieurs étapes. Une méthode courante consiste en la condensation du 2-bromobenzaldéhyde avec le 2-{[5-(4-tert-butylphényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide dans des conditions de réaction spécifiques . La réaction est généralement réalisée en présence d'un solvant approprié, tel que l'éthanol ou le méthanol, et peut nécessiter un catalyseur pour faciliter le processus.
Méthodes de production industrielle
Bien que les méthodes détaillées de production industrielle ne soient pas facilement disponibles, il est probable que le composé est produit à plus petite échelle à des fins de recherche. La synthèse impliquerait des étapes similaires à la préparation en laboratoire, mais pourrait être optimisée pour des rendements et une pureté plus élevés.
Analyse Des Réactions Chimiques
Types de réactions
Le N'-[(E)-(2-bromophényl)méthylidène]-2-{[5-(4-tert-butylphényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former les oxydes correspondants.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le composé.
Substitution : Le groupe bromophényle peut participer à des réactions de substitution, où l'atome de brome est remplacé par d'autres substituants.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les oxydants comme le peroxyde d'hydrogène, les réducteurs comme le borohydrure de sodium et les nucléophiles pour les réactions de substitution. Les réactions sont généralement réalisées à des températures et des pressions contrôlées pour garantir la formation des produits souhaités.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que les réactions de substitution peuvent produire une variété de dérivés substitués.
Applications de recherche scientifique
Le N'-[(E)-(2-bromophényl)méthylidène]-2-{[5-(4-tert-butylphényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide présente plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme brique dans la synthèse de molécules plus complexes et comme réactif dans diverses réactions chimiques.
Biologie : Le composé peut être utilisé dans des études impliquant l'inhibition enzymatique et les interactions protéiques.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du N'-[(E)-(2-bromophényl)méthylidène]-2-{[5-(4-tert-butylphényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide implique son interaction avec des cibles moléculaires spécifiques. La structure du composé lui permet de se lier à certaines enzymes ou à certains récepteurs, inhibant potentiellement leur activité ou modifiant leur fonction. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
N’-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N’-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- N'-[(E)-(2-bromophényl)méthylidène]-2-{[5-(4-méthylphényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide
- N'-[(E)-(3-bromophényl)méthylidène]-2-{[5-(4-tert-butylphényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide
Unicité
Le N'-[(E)-(2-bromophényl)méthylidène]-2-{[5-(4-tert-butylphényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide est unique en raison de sa combinaison spécifique de groupes fonctionnels et de caractéristiques structurelles. La présence du groupe bromophényle, du cycle triazole et de la partie sulfanylacétohydrazide lui confère des propriétés chimiques et une réactivité distinctes par rapport aux composés similaires.
Propriétés
Formule moléculaire |
C27H26BrN5OS |
|---|---|
Poids moléculaire |
548.5 g/mol |
Nom IUPAC |
N-[(E)-(2-bromophenyl)methylideneamino]-2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H26BrN5OS/c1-27(2,3)21-15-13-19(14-16-21)25-31-32-26(33(25)22-10-5-4-6-11-22)35-18-24(34)30-29-17-20-9-7-8-12-23(20)28/h4-17H,18H2,1-3H3,(H,30,34)/b29-17+ |
Clé InChI |
JUPICUATAFWBLA-STBIYBPSSA-N |
SMILES isomérique |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC=C4Br |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC=C4Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[6-bromo-2-(2-hydroxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetic acid](/img/structure/B11682388.png)
![ethyl 5-{[(4-methoxyphenyl)carbonyl]oxy}-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11682398.png)
![Ethyl 5-ethyl-2-{[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11682400.png)

![(5Z)-5-{[3-Chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11682413.png)
![2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-naphthylmethylidene]acetohydrazide](/img/structure/B11682418.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11682423.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B11682426.png)
![5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682427.png)
![Ethyl 5-[(4-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11682438.png)
![(5Z)-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11682449.png)
![(5E)-3-(4-methoxyphenyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11682456.png)
![4-({4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,6-diiodophenoxy}methyl)benzoic acid](/img/structure/B11682461.png)

